![molecular formula C10H16N2O3 B7582345 4-[3-(Hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7582345.png)
4-[3-(Hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as HMAP and is synthesized through a specific method that involves several steps.
Mechanism of Action
The mechanism of action of HMAP is not fully understood, but it is believed to be due to its ability to inhibit certain enzymes that are involved in the growth and proliferation of cancer cells. HMAP has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines and chemokines.
Biochemical and Physiological Effects:
HMAP has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the improvement of cognitive function in Alzheimer's disease. HMAP has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of HMAP is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations of HMAP is its limited solubility in water, which can make it difficult to work with in some lab experiments.
Future Directions
There are several future directions for research on HMAP, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal dosage and administration of HMAP for therapeutic use.
Conclusion:
In conclusion, HMAP is a chemical compound that has potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and organic synthesis. Its synthesis method involves several steps, and it has been studied for its anti-cancer and anti-inflammatory properties, as well as its potential in the treatment of Alzheimer's disease. Although HMAP has limitations in lab experiments, it has several advantages as a potential therapeutic agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of HMAP involves several steps, including the reaction of 4-methylpyrrolidin-2-one with hydroxylamine hydrochloride to form 4-methylpyrrolidin-2-one oxime. This intermediate is then reacted with 3-chloromethylazetidine hydrochloride to form 4-[3-(chloromethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one. Finally, this compound is reacted with sodium borohydride to form 4-[3-(hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one or HMAP.
Scientific Research Applications
HMAP has potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and organic synthesis. This compound has been studied for its anti-cancer properties, specifically in the treatment of prostate cancer. HMAP has also been studied for its potential as an anti-inflammatory agent, as well as its role in the treatment of Alzheimer's disease.
properties
IUPAC Name |
4-[3-(hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-11-5-8(2-9(11)14)10(15)12-3-7(4-12)6-13/h7-8,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVVBSYAXBQHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

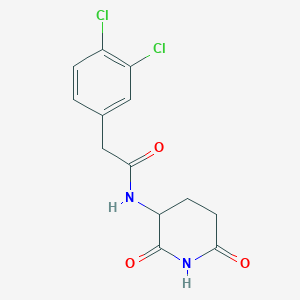
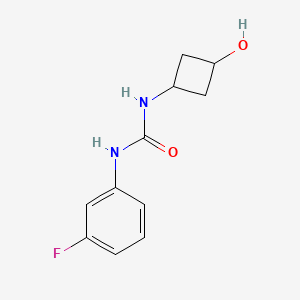
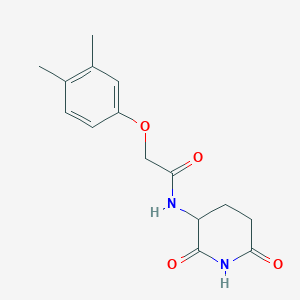
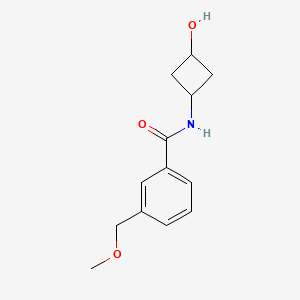

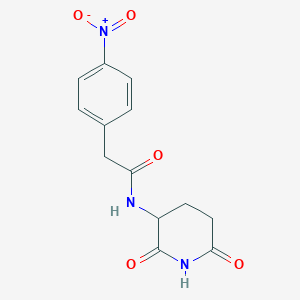

![N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide](/img/structure/B7582323.png)

![[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol](/img/structure/B7582353.png)
![(4-chloro-1H-pyrrol-2-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7582355.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)

